![molecular formula C18H17NO5S3 B2538226 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-62-5](/img/structure/B2538226.png)

2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

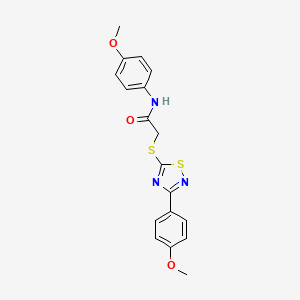

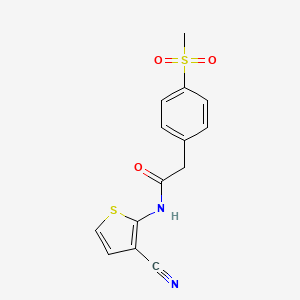

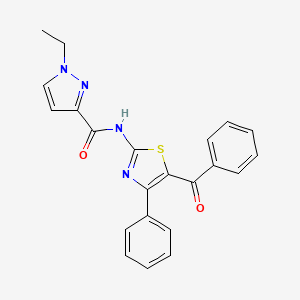

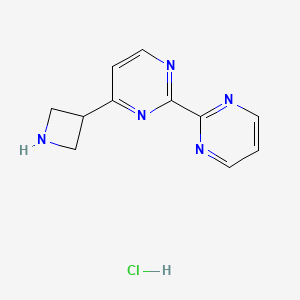

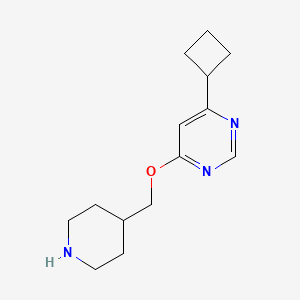

The compound appears to contain several structural components including a bithiophene unit, a 1,4-benzodioxin unit, and a sulfonamide group. Bithiophene is a type of thiophene, a sulfur-containing heterocycle, that is often used in organic semiconductors . 1,4-Benzodioxin is a type of dioxin and is used in various chemical reactions . Sulfonamides are a group of compounds that are well known for their antibacterial activity .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the characteristic rings of the bithiophene and 1,4-benzodioxin units, as well as the functional groups of the sulfonamide and hydroxyethane .Chemical Reactions Analysis

Sulfonamides, like the one in this compound, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . The bithiophene and 1,4-benzodioxin units may also participate in various chemical reactions, depending on the conditions .Scientific Research Applications

Organic Electronics

Compounds containing thiophene and bithiophene motifs play a crucial role in organic electronics. These materials are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cell technologies. The compound’s unique structure may contribute to enhancing charge mobility, short-circuit current, fill factor, and overall efficiency in these devices .

Antibacterial Properties

Interestingly, this molecule has also demonstrated antibacterial activity. It was the best antibacterial agent against Bacillus subtilis (with 60.04% bacterial biofilm growth inhibition) and the second most active against Escherichia coli (also with 60.04% inhibition) .

Enzyme Inhibition

In a separate study, the compound’s derivatives exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .

Future Directions

The future research directions for this compound could include exploring its potential biological activity given the presence of the sulfonamide group. It could also be interesting to investigate its physical properties in relation to its potential use in materials science, given the presence of the bithiophene unit .

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S3/c20-13(16-5-6-18(26-16)17-2-1-9-25-17)11-19-27(21,22)12-3-4-14-15(10-12)24-8-7-23-14/h1-6,9-10,13,19-20H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFXAROREPZGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)